(1-Carbamoylmethyl)acrylic acid
Description
(1-Carbamoylmethyl)acrylic acid is a substituted acrylic acid derivative featuring a carbamoylmethyl group (-CH₂C(O)NH₂) attached to the α-carbon of the acrylic acid backbone. The carbamoyl moiety may influence solubility, reactivity, and intermolecular interactions compared to unsubstituted acrylic acid or other derivatives.
Properties
CAS No. |
54468-53-0 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
4-amino-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C5H7NO3/c1-3(5(8)9)2-4(6)7/h1-2H2,(H2,6,7)(H,8,9) |
InChI Key |
JRXNBYBCTNEZQY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Acrylic Acid
- Structure : CH₂=CHCOOH.
- Properties: A simple unsaturated carboxylic acid with high reactivity due to the conjugated double bond and carboxylic acid group. It is a key monomer for synthesizing poly(acrylic acid) (PAA) hydrogels, which exhibit pH-responsive swelling behavior .
- Key Differences :
- (1-Carbamoylmethyl)acrylic acid has a carbamoylmethyl substituent, which increases molecular weight (MW) and introduces hydrogen-bonding sites absent in acrylic acid.
- Acrylic acid is highly hydrophilic, whereas the carbamoyl group may reduce water solubility depending on substitution patterns.
- Applications : PAA hydrogels are used in drug delivery and biomedical devices due to their swelling kinetics, which are influenced by ionic strength and temperature .
Poly(acrylic acid) Derivatives with Functional Groups
- Examples : Dopamine-modified PAA (bioadhesive polymers) and partially neutralized PAA hydrogels.
- Properties :
- Dopamine-modified PAA derivatives exhibit superior bioadhesion (2.5× higher fracture strength than commercial analogs) due to catechol groups mimicking marine adhesive proteins .
- Neutralized PAA hydrogels show reduced swelling in saline solutions compared to pure water, a behavior attributed to ion diffusion effects .
- Comparison :
- The carbamoyl group in this compound could enhance bioadhesion or crosslinking efficiency in polymers, similar to dopamine modifications, but with different thermodynamic and kinetic profiles.
Carbamoyl-Substituted Carboxylic Acids
- Example : 1-Carbamoylcyclobutane-1-carboxylic acid (CAS 381230-96-2).
- Structure : A cyclobutane ring with adjacent carbamoyl and carboxylic acid groups.
- Applications in pharmaceuticals as a building block for constrained peptidomimetics .
- Key Differences :
- This compound lacks ring strain, offering greater conformational flexibility for polymerization or intermolecular interactions.
Other Acrylic Acid Derivatives
- Example : (2E)-3-(1-Methyl-1H-indol-5-yl)acrylic acid (CAS 1228572-19-7).
- Properties :
- Comparison :
- The carbamoylmethyl group in this compound may prioritize hydrogen bonding over π-interactions, directing its utility toward hydrogels or drug conjugates.
Data Table: Comparative Properties of Selected Compounds
*Theoretical properties based on structural analogs. †Predicted due to hydrogen-bonding capacity. ‡Steric hindrance from cyclobutane reduces solubility.
Research Findings and Implications
- Swelling Kinetics : Poly(acrylic acid) hydrogels swell maximally in pure water but lose efficiency in saline due to ion diffusion . Introducing carbamoyl groups may modulate this behavior by altering network hydrophilicity.
- Bioadhesion : Carbamoyl-modified polymers could rival dopamine-PAA derivatives in adhesion strength, though with different degradation profiles .
- Thermal Stability : The carbamoyl group may enhance thermal resistance compared to unsubstituted acrylic acid, which polymerizes exothermally at elevated temperatures .
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